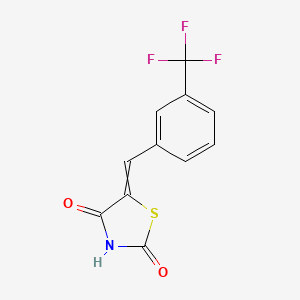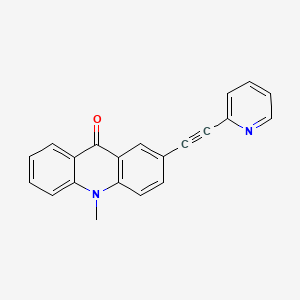
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the class of acridines. Acridines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique structure with a pyridin-2-ylethynyl group attached to the acridine core, which may impart specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acridine Core: Starting from aniline derivatives, the acridine core can be synthesized through cyclization reactions.
Introduction of the Pyridin-2-ylethynyl Group: This step may involve Sonogashira coupling, where a pyridin-2-yl halide reacts with an ethynyl derivative in the presence of a palladium catalyst.
Methylation: The final step could involve the methylation of the acridine nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroacridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the acridine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while reduction could produce dihydroacridines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a fluorescent probe or a DNA intercalator.
Industry: Could be used in the development of dyes, pigments, or other functional materials.
Mécanisme D'action
The mechanism of action of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one would depend on its specific application. For instance:
DNA Intercalation: The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes by binding to their active sites or allosteric sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9-Aminoacridine: Another acridine derivative with applications in microbiology and biochemistry.
2-(Pyridin-2-ylethynyl)aniline: A compound with a similar pyridin-2-ylethynyl group but different core structure.
Uniqueness
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is unique due to its specific combination of the acridine core and the pyridin-2-ylethynyl group, which may impart distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C21H14N2O |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
10-methyl-2-(2-pyridin-2-ylethynyl)acridin-9-one |
InChI |
InChI=1S/C21H14N2O/c1-23-19-8-3-2-7-17(19)21(24)18-14-15(10-12-20(18)23)9-11-16-6-4-5-13-22-16/h2-8,10,12-14H,1H3 |
Clé InChI |
LQLFCACHZLXHIB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=N3)C(=O)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)

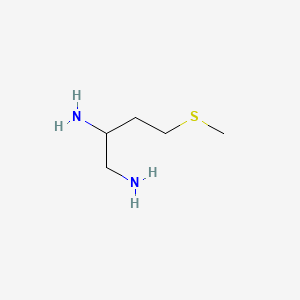


![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
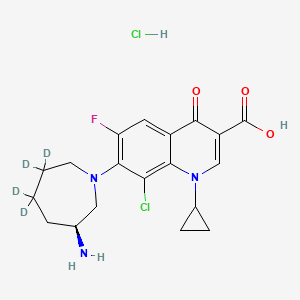

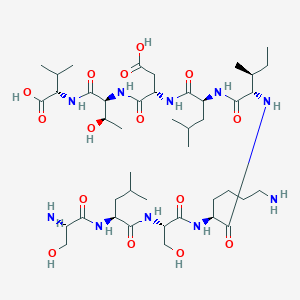
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

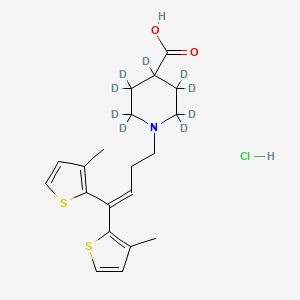
![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
